molecular formula C13H21NO B1617381 4-(Diethylaminomethyl)-2,5-dimethylphenol CAS No. 69286-57-3

4-(Diethylaminomethyl)-2,5-dimethylphenol

Cat. No.: B1617381
CAS No.: 69286-57-3
M. Wt: 207.31 g/mol
InChI Key: XWLYWWDJKAPLDA-UHFFFAOYSA-N
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Description

4-(Diethylaminomethyl)-2,5-dimethylphenol is an organic compound with a complex structure that includes a phenol group substituted with diethylaminomethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylaminomethyl)-2,5-dimethylphenol typically involves the reaction of 2,5-dimethylphenol with diethylamine in the presence of formaldehyde. This reaction is a Mannich reaction, which is a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylaminomethyl)-2,5-dimethylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(Diethylaminomethyl)-2,5-dimethylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Diethylaminomethyl)-2,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Diethylaminomethyl)-2,5-dimethylphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(Diethylaminomethyl)-2,5-dimethylphenol, also known as DEAM-DMP, is a compound with significant biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

This compound is a phenolic compound characterized by the presence of a diethylamino group and two methyl groups on the aromatic ring. Its molecular formula is C13H19N1O1, with a molecular weight of approximately 205.3 g/mol. The compound's structure contributes to its reactivity and biological interactions.

The biological activity of DEAM-DMP can be attributed to several mechanisms:

  • Enzyme Inhibition : DEAM-DMP has been shown to inhibit various enzymes, including topoisomerase II. This inhibition is crucial in cancer therapy as it prevents DNA replication in rapidly dividing cells .
  • Antimicrobial Properties : Research indicates that DEAM-DMP exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : The compound demonstrates cytotoxic effects on mammalian cells, which can be leveraged in cancer treatment protocols .

Biological Activity Data

The following table summarizes the biological activities associated with DEAM-DMP:

Biological Activity Effect Reference
Enzyme InhibitionInhibits topoisomerase II
AntimicrobialEffective against specific bacteria
CytotoxicityInduces cell death in cancer cells
AntiproliferativeReduces proliferation in mammalian cells

Case Studies

  • Cancer Treatment : A study explored the antiproliferative effects of DEAM-DMP on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cell lines. This effect was linked to its ability to inhibit topoisomerase II activity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of DEAM-DMP against Gram-positive and Gram-negative bacteria. The findings revealed that DEAM-DMP effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Research Findings

Recent studies have highlighted the following key findings regarding DEAM-DMP:

  • Photodynamic Activity : Research indicates that DEAM-DMP can be activated by light to produce reactive oxygen species (ROS), leading to enhanced cytotoxicity against tumor cells when exposed to UVA light. This property positions it as a promising candidate for photochemotherapy applications .
  • Topoisomerase Inhibition Mechanism : The mechanism by which DEAM-DMP inhibits topoisomerase II involves the formation of a stable enzyme-drug complex that prevents DNA strand passage, ultimately leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

4-(diethylaminomethyl)-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-14(6-2)9-12-7-11(4)13(15)8-10(12)3/h7-8,15H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYWWDJKAPLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C(=C1)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219345
Record name 4-(Diethylaminomethyl)-2,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69286-57-3
Record name 4-[(Diethylamino)methyl]-2,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69286-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylaminomethyl)-2,5-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069286573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylaminomethyl)-2,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diethylaminomethyl)-2,5-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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